molecular formula C14H14BrF3N4O2S B10965994 2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethylthiophene-3-carboxamide

2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethylthiophene-3-carboxamide

Cat. No.: B10965994
M. Wt: 439.25 g/mol
InChI Key: GGAXNVDUYPRVKK-UHFFFAOYSA-N
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Description

2-({2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE is a complex organic compound that features a pyrazole ring substituted with bromine, methyl, and trifluoromethyl groups, as well as a thiophene ring

Properties

Molecular Formula

C14H14BrF3N4O2S

Molecular Weight

439.25 g/mol

IUPAC Name

2-[[2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]-4,5-dimethylthiophene-3-carboxamide

InChI

InChI=1S/C14H14BrF3N4O2S/c1-5-7(3)25-13(9(5)12(19)24)20-8(23)4-22-6(2)10(15)11(21-22)14(16,17)18/h4H2,1-3H3,(H2,19,24)(H,20,23)

InChI Key

GGAXNVDUYPRVKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)CN2C(=C(C(=N2)C(F)(F)F)Br)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole and thiophene intermediates. The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound, followed by bromination and trifluoromethylation. The thiophene ring is prepared through a similar cyclization process. These intermediates are then coupled using an acylation reaction to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale reactions, ensuring high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-({2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while substitution of the bromine atom could yield various substituted pyrazoles.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Medicine: It may have potential as a pharmaceutical intermediate or active ingredient due to its bioactive functional groups.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-({2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine, methyl, and trifluoromethyl groups on the pyrazole ring, as well as the thiophene ring, contribute to its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE: Shares the pyrazole core but lacks the thiophene ring.

    2-ACETYLAMINO-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE: Contains the thiophene ring but lacks the pyrazole moiety.

    5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE: Similar to the pyrazole part but without the bromine substitution.

Uniqueness

The uniqueness of 2-({2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE lies in its combination of a highly substituted pyrazole ring with a thiophene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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